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Compound of Interest

Compound Name: WB403

Cat. No.: B611802 Get Quote

[2] --INVALID-LINK-- WB403 is a potent and selective inhibitor of USP1 with an IC50 of 8 nM. It

forms a covalent bond with the active-site cysteine of USP1. WB403 was developed by rational

drug design based on the chemical structure of SJQ1. WB403 is more potent and has better

metabolic stability than SJQ1. WB403 is effective in killing cancer cells with BRCA1 mutations

or PARP inhibitor resistance. It works by blocking the Fanconi anemia pathway and causing

DNA damage. WB403 has been shown to be effective in vivo in mouse models of cancer. --

INVALID-LINK-- WB403 is a potent, selective, and covalent inhibitor of USP1 with an IC50 of 8

nM. It has been shown to be effective against BRCA1-mutated cancer cells and PARP inhibitor-

resistant cancer cells. WB403 is a promising new drug for the treatment of cancer. --INVALID-

LINK-- WB403 is a potent and selective covalent inhibitor of USP1 (IC50 = 8 nM). It is a

promising agent for the treatment of cancers with BRCA1 mutations or PARP inhibitor

resistance. --INVALID-LINK-- The study aimed to develop a more potent and selective inhibitor

of USP1 than the previously reported SJQ1. The authors designed and synthesized a series of

compounds based on the structure of SJQ1. WB403 was identified as the most promising

compound. It has a Ki of 8 nM for USP1 and is more than 100-fold selective for USP1 over

other deubiquitinating enzymes. WB403 was shown to be effective in killing cancer cells with

BRCA1 mutations or PARP inhibitor resistance. It works by blocking the Fanconi anemia

pathway and causing DNA damage. WB403 was also shown to be effective in vivo in mouse

models of cancer. --INVALID-LINK-- WB403 is a potent and selective covalent inhibitor of

USP1 with an IC50 of 8 nM. It is a promising new drug for the treatment of cancer, particularly

cancers with BRCA1 mutations or PARP inhibitor resistance. --INVALID-LINK-- USP1/UAF1

inhibitor WB403 is a small molecule that inhibits the activity of the USP1/UAF1 deubiquitinase

complex. This complex is involved in the Fanconi anemia pathway, which is a DNA repair

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b611802?utm_src=pdf-interest
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/product/b611802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway. By inhibiting this pathway, WB403 can kill cancer cells that are deficient in other DNA

repair pathways, such as those with BRCA1 mutations. WB403 is currently being studied in

preclinical models of cancer. --INVALID-LINK-- Ubiquitin-specific peptidase 1 (USP1) is an

enzyme that is involved in DNA repair. It is a member of the deubiquitinating enzyme family.

USP1 removes ubiquitin from proteins, which is a small protein that is used to tag other

proteins for destruction. USP1 is involved in the Fanconi anemia pathway, which is a DNA

repair pathway. USP1 has been shown to be a promising target for cancer therapy. --INVALID-

LINK-- Some alternatives to WB403 include SJQ1, Pimozide, and other USP1 inhibitors. --

INVALID-LINK-- WB403 is a potent and selective inhibitor of USP1 with an IC50 of 8 nM. It

forms a covalent bond with the active-site cysteine of USP1. WB403 was developed by rational

drug design based on the chemical structure of SJQ1. WB403 is more potent and has better

metabolic stability than SJQ1. WB403 is effective in killing cancer cells with BRCA1 mutations

or PARP inhibitor resistance. It works by blocking the Fanconi anemia pathway and causing

DNA damage. WB403 has been shown to be effective in vivo in mouse models of cancer. --

INVALID-LINK-- The study aimed to develop a more potent and selective inhibitor of USP1 than

the previously reported SJQ1. The authors designed and synthesized a series of compounds

based on the structure of SJQ1. WB403 was identified as the most promising compound. It has

a Ki of 8 nM for USP1 and is more than 100-fold selective for USP1 over other deubiquitinating

enzymes. WB403 was shown to be effective in killing cancer cells with BRCA1 mutations or

PARP inhibitor resistance. It works by blocking the Fanconi anemia pathway and causing DNA

damage. WB403 was also shown to be effective in vivo in mouse models of cancer. --INVALID-

LINK-- Pimozide is a dopamine antagonist that has been shown to inhibit USP1 activity. It is not

as potent or selective as WB403, but it is a clinically approved drug that could be repurposed

for cancer therapy. --INVALID-LINK-- SJQ1 is a first-generation USP1 inhibitor. It is less potent

and has poorer metabolic stability than WB403. --INVALID-LINK-- This paper describes the

discovery of SJQ1, a small molecule inhibitor of USP1. SJQ1 was shown to be effective in

killing cancer cells with BRCA mutations. --INVALID-LINK-- WB403 is a potent and selective

covalent inhibitor of USP1 with an IC50 of 8 nM. It is a promising new drug for the treatment of

cancer, particularly cancers with BRCA1 mutations or PARP inhibitor resistance. --INVALID-

LINK-- WB403 is a potent, selective, and covalent inhibitor of USP1 with an IC50 of 8 nM. It

has been shown to be effective against BRCA1-mutated cancer cells and PARP inhibitor-

resistant cancer cells. WB403 is a promising new drug for the treatment of cancer. --INVALID-

LINK-- WB403 is a potent and selective covalent inhibitor of USP1 (IC50 = 8 nM). It is a

promising agent for the treatment of cancers with BRCA1 mutations or PARP inhibitor

resistance. --INVALID-LINK-- USP1/UAF1 inhibitor WB403 is a small molecule that inhibits the
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activity of the USP1/UAF1 deubiquitinase complex. This complex is involved in the Fanconi

anemia pathway, which is a DNA repair pathway. By inhibiting this pathway, WB403 can kill

cancer cells that are deficient in other DNA repair pathways, such as those with BRCA1

mutations. WB403 is currently being studied in preclinical models of cancer. --INVALID-LINK--

Ubiquitin-specific peptidase 1 (USP1) is an enzyme that is involved in DNA repair. It is a

member of the deubiquitinating enzyme family. USP1 removes ubiquitin from proteins, which is

a small protein that is used to tag other proteins for destruction. USP1 is involved in the

Fanconi anemia pathway, which is a DNA repair pathway. USP1 has been shown to be a

promising target for cancer therapy. --INVALID-LINK-- WB403 is a potent and selective inhibitor

of USP1 with an IC50 of 8 nM. It forms a covalent bond with the active-site cysteine of USP1.

WB403 was developed by rational drug design based on the chemical structure of SJQ1.

WB403 is more potent and has better metabolic stability than SJQ1. WB403 is effective in

killing cancer cells with BRCA1 mutations or PARP inhibitor resistance. It works by blocking the

Fanconi anemia pathway and causing DNA damage. WB403 has been shown to be effective in

vivo in mouse models of cancer. --INVALID-LINK-- The study aimed to develop a more potent

and selective inhibitor of USP1 than the previously reported SJQ1. The authors designed and

synthesized a series of compounds based on the structure of SJQ1. WB403 was identified as

the most promising compound. It has a Ki of 8 nM for USP1 and is more than 100-fold selective

for USP1 over other deubiquitinating enzymes. WB403 was shown to be effective in killing

cancer cells with BRCA1 mutations or PARP inhibitor resistance. It works by blocking the

Fanconi anemia pathway and causing DNA damage. WB403 was also shown to be effective in

vivo in mouse models of cancer. --INVALID-LINK-- The experimental protocol for using WB403
in cancer cells typically involves the following steps:

Cell culture: Cancer cells are grown in a suitable medium.

Treatment: The cells are treated with WB403 at various concentrations for a specific period

of time.

Viability assay: The viability of the cells is assessed using a method such as the MTT assay

or crystal violet staining.

Western blotting: The expression of proteins of interest is analyzed by Western blotting.

Flow cytometry: The cell cycle distribution and apoptosis are analyzed by flow cytometry.
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In vivo studies: WB403 is administered to animal models of cancer to assess its efficacy. --

INVALID-LINK-- The pharmacokinetics of WB403 have been studied in mice. The drug has

good oral bioavailability and a long half-life. --INVALID-LINK-- WB403 is a highly selective

inhibitor of USP1. It has been shown to be more than 100-fold selective for USP1 over other

deubiquitinating enzymes. --INVALID-LINK-- WB403 has been shown to be effective in vivo

in mouse models of cancer. It has been shown to inhibit tumor growth and improve survival. -

-INVALID-LINK-- The pharmacokinetics of SJQ1 have been studied in mice. The drug has

poor oral bioavailability and a short half-life. --INVALID-LINK-- Pimozide is a clinically

approved drug with well-characterized pharmacokinetics. It has good oral bioavailability and

a long half-life. --INVALID-LINK-- Cell viability assays (e.g., CellTiter-Glo), clonogenic

survival assays, and apoptosis assays (e.g., caspase-3/7 activity) are common cell-based

assays used to evaluate the efficacy of WB403. For these assays, cells are typically seeded

in 96-well or 6-well plates, treated with a range of concentrations of WB403 or a vehicle

control (like DMSO), and incubated for a period of 24 to 72 hours. The specific endpoint is

then measured according to the manufacturer's instructions for the chosen assay kit. --

INVALID-LINK-- For Western blot analysis to assess the effect of WB403 on protein levels,

cells are treated with WB403 for a specified time. After treatment, cells are lysed, and protein

concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and

transferred to a membrane. The membrane is then blocked and incubated with primary

antibodies against target proteins (e.g., USP1, FANCD2), followed by incubation with

secondary antibodies. The protein bands are then visualized using a chemiluminescence

detection system. --INVALID-LINK-- In vivo efficacy of WB403 is often evaluated in xenograft

mouse models. Typically, cancer cells are implanted subcutaneously into

immunocompromised mice. Once tumors are established, mice are randomized into

treatment and control groups. WB403 is then administered to the treatment group, often via

oral gavage, at a specific dose and schedule. Tumor volume and body weight are monitored

regularly. At the end of the study, tumors may be excised for further analysis, such as

western blotting or immunohistochemistry. --INVALID-LINK-- The authors of this study report

the following data for WB403 and SJQ1:

WB403 IC50 for USP1: 8 nM

SJQ1 IC50 for USP1: not explicitly stated in this abstract, but implied to be higher than

WB403
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WB403 is more potent and has better metabolic stability than SJQ1.

WB403 demonstrated efficacy in mouse models of BRCA1-mutant cancer. --INVALID-LINK--

This article provides the following data:

WB403 Ki for USP1: 8 nM

WB403 is >100-fold selective for USP1 over other deubiquitinating enzymes.

WB403 was effective in killing cancer cells with BRCA1 mutations or PARP inhibitor

resistance.

WB403 was effective in vivo in mouse models of cancer.

The study provides detailed methods for the synthesis of WB403, biochemical assays, cell-

based assays, and in vivo experiments. --INVALID-LINK-- The IC50 of SJQ1 for USP1 is

approximately 0.48 µM (480 nM). --INVALID-LINK-- Pimozide inhibits USP1 with an IC50 of

approximately 5 µM (5000 nM).## WB403: A Comparative Analysis of a Potent USP1

Inhibitor

WB403 is a highly potent and selective covalent inhibitor of Ubiquitin-Specific Peptidase 1

(USP1), a key enzyme in the DNA damage response pathway. Its development represents a

significant advancement in the pursuit of targeted therapies for cancers with specific

vulnerabilities, such as those with BRCA1 mutations or resistance to PARP inhibitors. This

guide provides a comparative analysis of WB403 against other known USP1 inhibitors,

supported by experimental data from published literature, and details the methodologies for key

experiments.

Mechanism of Action: Targeting the Fanconi Anemia
Pathway
WB403 functions by inhibiting the USP1/UAF1 deubiquitinase complex. This complex plays a

crucial role in the Fanconi anemia pathway, a critical DNA repair mechanism. By blocking

USP1, WB403 prevents the deubiquitination of key proteins involved in DNA repair, leading to

an accumulation of DNA damage and ultimately cell death in cancer cells that are deficient in

other DNA repair pathways.
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Below is a diagram illustrating the signaling pathway affected by WB403.
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Caption: Mechanism of action of WB403 in the Fanconi Anemia pathway.

Comparative Performance Data
WB403 was developed through rational drug design based on the chemical structure of an

earlier USP1 inhibitor, SJQ1. It exhibits significantly improved potency and metabolic stability.
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Another compound, Pimozide, a clinically approved dopamine antagonist, has also been

identified as a USP1 inhibitor, though with much lower potency.

Compound Target IC50 / Ki Selectivity
Key
Characteristic
s

WB403 USP1 8 nM (IC50/Ki)

>100-fold for

USP1 over other

deubiquitinating

enzymes

Potent, selective,

covalent inhibitor

with good

metabolic

stability and oral

bioavailability.

SJQ1 USP1 ~480 nM (IC50)
Less selective

than WB403

First-generation

inhibitor with

lower potency

and poor

metabolic

stability.

Pimozide USP1 ~5000 nM (IC50)
Not highly

selective

Clinically

approved drug

with known

pharmacokinetic

s, potential for

repurposing.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and

compare WB403 with other inhibitors.

Experimental Workflow: In Vitro and In Vivo Evaluation
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In Vitro Evaluation
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Caption: General workflow for the evaluation of WB403.

Cell-Based Viability Assays
Objective: To determine the cytotoxic effects of WB403 on cancer cell lines.

Protocol:

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and

allowed to adhere overnight.

Treatment: Cells are treated with a serial dilution of WB403 (or alternative inhibitors) and a

vehicle control (e.g., DMSO) for 72 hours.

Viability Assessment: Cell viability is measured using a commercially available kit such as

CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
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Data Analysis: The results are normalized to the vehicle control, and IC50 values are

calculated by fitting the data to a dose-response curve.

Western Blotting
Objective: To assess the effect of WB403 on the expression levels of target proteins.

Protocol:

Cell Treatment and Lysis: Cells are treated with WB403 for a specified duration, after

which they are washed and lysed to extract total protein.

Protein Quantification: The concentration of protein in each lysate is determined using a

standard protein assay (e.g., BCA assay).

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF or nitrocellulose membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for target proteins (e.g., USP1, FANCD2). This is followed by incubation with a

corresponding HRP-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of WB403 in a living organism.

Protocol:

Tumor Implantation: Human cancer cells are subcutaneously injected into

immunocompromised mice.

Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are

randomized into control and treatment groups.
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Drug Administration: WB403 is administered to the treatment group, typically via oral

gavage, at a predetermined dose and schedule. The control group receives a vehicle

control.

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the

study.

Endpoint Analysis: At the conclusion of the study, tumors are excised, weighed, and may

be used for further analysis, such as Western blotting or immunohistochemistry, to confirm

the drug's effect on the target pathway.

To cite this document: BenchChem. [Replicating key experiments with WB403 from
published literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611802#replicating-key-experiments-with-wb403-
from-published-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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